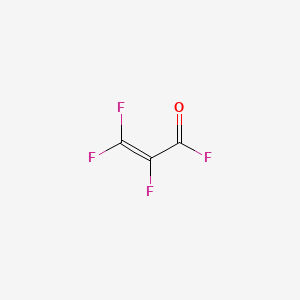
2,3-Dihydroxypropoxy(dioxo)bismuth
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxypropoxy(dioxo)bismuth is a bismuth-based compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them suitable for use in medicinal and industrial applications. The presence of dihydroxypropoxy groups in this compound adds to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropoxy(dioxo)bismuth typically involves the reaction of bismuth salts with dihydroxypropoxy-containing ligands. One common method is the reaction of bismuth nitrate with 2,3-dihydroxypropoxy ligands under controlled conditions. The reaction is usually carried out in an aqueous medium with the pH adjusted to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-Dihydroxypropoxy(dioxo)bismuth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The dihydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds.
科学研究应用
Chemistry
In chemistry, 2,3-Dihydroxypropoxy(dioxo)bismuth is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that require bismuth as a catalyst.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
Bismuth compounds, including this compound, are explored for their antimicrobial properties. They are used in the treatment of gastrointestinal disorders and as components in certain medications.
Industry
In the industrial sector, this compound is used in the production of specialized materials and coatings. Its unique properties make it suitable for applications that require stability and reactivity.
作用机制
The mechanism of action of 2,3-Dihydroxypropoxy(dioxo)bismuth involves its interaction with biological molecules and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and therapeutic effects. The molecular targets include enzymes involved in metabolic processes and proteins that play a role in cellular functions.
相似化合物的比较
Similar Compounds
Bismuth subsalicylate: Used in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Used in the synthesis of other bismuth compounds.
Uniqueness
2,3-Dihydroxypropoxy(dioxo)bismuth is unique due to the presence of dihydroxypropoxy groups, which enhance its reactivity and versatility. This makes it suitable for a wider range of applications compared to other bismuth compounds.
属性
CAS 编号 |
6274-91-5 |
|---|---|
分子式 |
C3H7BiO5 |
分子量 |
332.07 g/mol |
IUPAC 名称 |
2,3-dihydroxypropoxy(dioxo)bismuth |
InChI |
InChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;; |
InChI 键 |
FPRTUXYYIHUUOV-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO[Bi](=O)=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


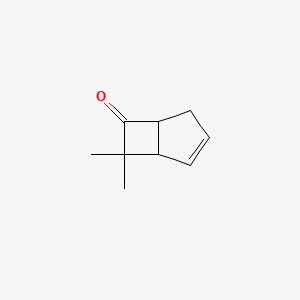

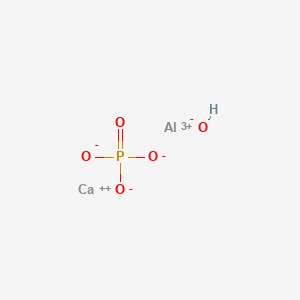
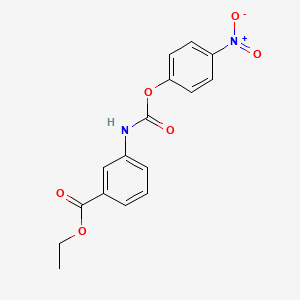
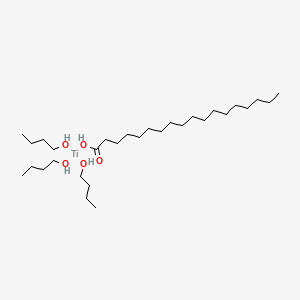
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
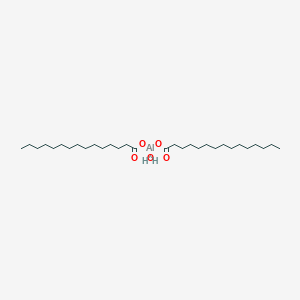
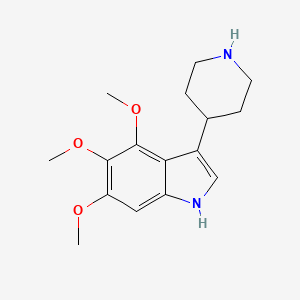
![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

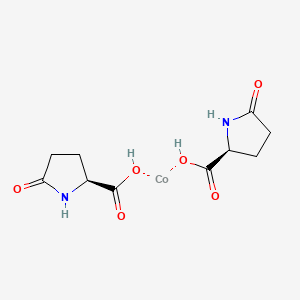

![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
